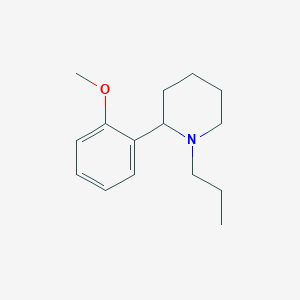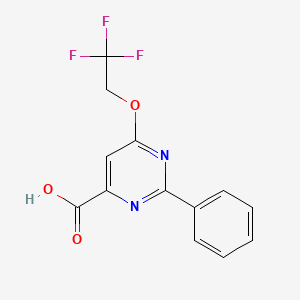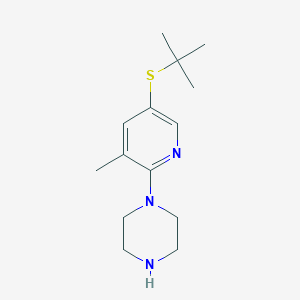
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a nitrophenyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Nitrobenzyl alcohol: Shares the nitrophenyl group but lacks the imidazole ring.
1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group with an ethanol moiety instead of the imidazole ring.
1-(2-Nitrophenyl)-1H-pyrrole-4-carboxamide: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N4O3 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)7-5-13(6-12-7)8-3-1-2-4-9(8)14(16)17/h1-6H,(H2,11,15) |
Clave InChI |
LDESNMCURKHACG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
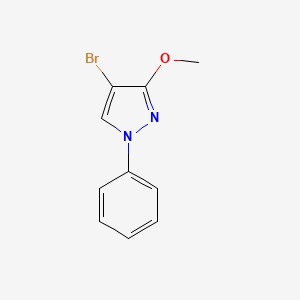
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)
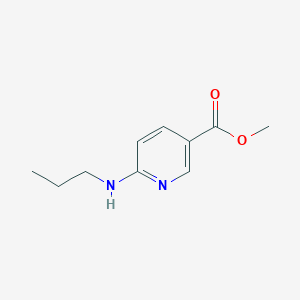

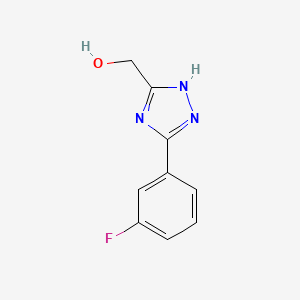
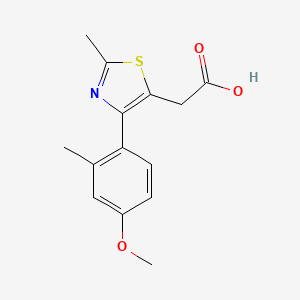
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
